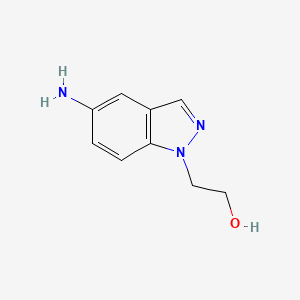

2-(5-amino-1H-indazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminoindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIVBAYGSPWLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657233 | |

| Record name | 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-96-2 | |

| Record name | 5-Amino-1H-indazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol, a key heterocyclic building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial intermediate for a range of pharmacologically active agents.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for regioselectivity, and process optimization. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules. The guide details a robust two-step synthetic pathway, beginning with the regioselective N-alkylation of 5-nitroindazole followed by the reduction of the nitro moiety. Each stage is presented with a detailed experimental protocol, rationale for procedural choices, characterization data, and safety considerations.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in pharmaceutical research. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets.[1][2] Numerous indazole-containing compounds have entered clinical trials or are marketed drugs for indications including oncology, inflammation, and neurological disorders.[2]

The target molecule, this compound, incorporates two critical functionalities: a primary aromatic amine at the C-5 position and a hydroxyethyl group at the N-1 position. The amino group serves as a versatile handle for further derivatization, enabling the construction of amides, ureas, sulfonamides, and other functionalities common in bioactive molecules. The N-1 hydroxyethyl chain can modulate solubility, provide a hydrogen bonding motif, or serve as an attachment point for further molecular elaboration. Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance for drug development programs.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to this compound involves a two-step sequence starting from the commercially available 5-nitroindazole.

The core strategy is as follows:

-

Regioselective N-1 Alkylation: Introduction of the 2-hydroxyethyl group onto the N-1 position of the 5-nitroindazole core.

-

Nitro Group Reduction: Conversion of the nitro group at the C-5 position to the target primary amine.

This pathway is strategically sound because the electron-withdrawing nitro group facilitates the initial N-alkylation and can be cleanly reduced in the final step under conditions that are compatible with the rest of the molecule.

Figure 1: Retrosynthetic analysis for this compound.

Synthesis of Precursor: 2-(5-nitro-1H-indazol-1-yl)ethanol

Principle and Rationale

The N-alkylation of indazoles is a critical transformation that is often complicated by a lack of regioselectivity, yielding a mixture of N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the substrate's electronic and steric properties, the nature of the alkylating agent, the base, and the solvent system employed.[3]

For 5-nitroindazole, the N-1 proton is generally more acidic and the resulting N-1 anion is thermodynamically more stable than the N-2 counterpart.[4] To exploit this, a strong, non-nucleophilic base is used to fully deprotonate the indazole, followed by the introduction of the electrophile. The combination of sodium hydride (NaH) as the base and a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to strongly favor N-1 alkylation.[4][5]

Two primary electrophiles can be considered for introducing the 2-hydroxyethyl group:

-

2-Bromoethanol: A reliable and commonly used reagent. The reaction proceeds via a standard SN2 mechanism.

-

Ethylene Oxide: A highly reactive electrophile that undergoes ring-opening upon nucleophilic attack.[6] While efficient, it is a hazardous gas requiring specialized handling procedures.[7]

For general laboratory synthesis, 2-bromoethanol offers a better balance of reactivity and safety.

Caption: Regioselectivity in the N-alkylation of the indazole anion.

Detailed Experimental Protocol

Materials:

-

5-Nitroindazole (1.0 eq)[8]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromoethanol (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 5-nitroindazole (1.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Stir the solution until all solids dissolve.

-

Cool the flask to 0 °C in an ice-water bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Ensure adequate ventilation and a dry atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should change color and gas evolution will cease.

-

Add 2-bromoethanol (1.5 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to afford 2-(5-nitro-1H-indazol-1-yl)ethanol as a solid.[9][10]

Characterization Data

| Compound | Formula | MW | Expected ¹H NMR Key Signals (DMSO-d₆) |

| 2-(5-nitro-1H-indazol-1-yl)ethanol | C₉H₉N₃O₃ | 207.19 | δ 8.8-8.9 (s, 1H, H-4), 8.3-8.4 (s, 1H, H-3), 8.1-8.2 (dd, 1H, H-6), 7.8-7.9 (d, 1H, H-7), 4.5-4.6 (t, 2H, N-CH₂), 3.8-3.9 (t, 2H, CH₂-OH) |

Synthesis of Target: this compound

Principle and Rationale

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on substrate sensitivity and desired process conditions.[11]

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method. A catalyst such as 10% Palladium on Carbon (Pd/C) is used under a hydrogen atmosphere. The reaction is typically high-yielding with simple workup (filtration of the catalyst). It is the preferred method for its green chemistry credentials and efficiency.[11]

-

Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in ethanol/HCl or Iron (Fe) powder in acetic acid/HCl are classic and effective methods. However, they generate stoichiometric amounts of metallic waste, requiring more extensive workup and purification.

For this synthesis, catalytic hydrogenation is superior due to its clean reaction profile and compatibility with the alcohol and indazole functionalities.

Detailed Experimental Protocol

Materials:

-

2-(5-nitro-1H-indazol-1-yl)ethanol (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite® or a similar filter aid

Procedure:

-

To a round-bottom flask or a dedicated hydrogenation vessel, add 2-(5-nitro-1H-indazol-1-yl)ethanol (1.0 eq) and methanol to dissolve (approx. 0.1 M).

-

Carefully add the wet 10% Pd/C catalyst under a nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air.

-

Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the suspension vigorously under a positive pressure of hydrogen (1 atm is sufficient) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. A stain for amines (e.g., ninhydrin) can be used to visualize the product.

-

Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product is often of high purity. If necessary, it can be recrystallized (e.g., from ethyl acetate/hexanes) or purified by a short silica gel plug to yield this compound as a solid.[12][13]

Characterization and Data Summary

| Parameter | Precursor (Nitro-compound) | Final Product (Amino-compound) |

| Molecular Formula | C₉H₉N₃O₃ | C₉H₁₁N₃O |

| Molecular Weight | 207.19 g/mol | 177.21 g/mol |

| Appearance | Pale yellow to white solid | Off-white to tan solid |

| Key ¹H NMR Shift (H-4) | ~8.8 ppm (downfield due to -NO₂) | ~7.0 ppm (upfield due to -NH₂) |

| Key IR Bands (cm⁻¹) | ~1520, 1340 (NO₂ stretch) | ~3400, 3300 (N-H stretch) |

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only in a dry, inert atmosphere. Quench slowly and carefully at low temperatures.

-

Ethylene Oxide: (If used) A flammable, carcinogenic, and toxic gas. Requires a certified fume hood and specialized handling procedures.

-

Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric. Always handle the wet catalyst and avoid exposure to air. Filter under an inert atmosphere.

-

Solvents: DMF is a reproductive toxin. Methanol is toxic. Handle all solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving the regioselective N-1 alkylation of 5-nitroindazole with 2-bromoethanol, followed by catalytic hydrogenation. Careful control of the alkylation conditions, particularly the use of NaH in DMF, is critical for ensuring high N-1 selectivity. The subsequent nitro reduction via catalytic hydrogenation is a clean, high-yielding transformation that provides the target compound with high purity. This guide provides a comprehensive framework for the successful and scalable synthesis of this valuable intermediate for pharmaceutical research and development.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

- Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.

- This compound Chemical Properties. (n.d.). ChemicalBook.

- Synthetic access to N-bromoethyl-nitro-indazoles and... (n.d.). ResearchGate.

- 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. (n.d.). PubChem, National Institutes of Health.

- This compound. (n.d.). PubChem.

- 2-(5-Nitro-1H-imidazol-1-yl)ethanol. (n.d.). PubChem.

- CAS 1056619-14-7 | 2-(5-Nitro-1H-indazol-1-yl)ethanol. (n.d.). Alchem Pharmtech.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PubMed Central, National Institutes of Health.

- 2-(5-nitro-1H-indazol-1-yl)ethanol. (n.d.). PubChem.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

- 2-(5-Nitro-1H-imidazol-1-yl)ethanol Pharmaceutical Secondary Standard. (n.d.). Sigma-Aldrich.

- How do you do reduction of aromatic nitro or nitroimidazole ?. (2016). ResearchGate.

- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.

- CID 175318239. (n.d.). PubChem.

- 5-nitroindazole. (n.d.). Organic Syntheses Procedure.

- 2-(1H-imidazol-5-yl)ethanol. (2025). ChemSynthesis.

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI.

- 5-Nitroindazole. (n.d.). PubChem, National Institutes of Health.

- Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1990). PubMed.

- Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (2023). PubMed.

- Ethylene oxide. (n.d.). Wikipedia.

- Ethylene Oxide. (n.d.). National Center for Biotechnology Information.

- 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. (2009). PubMed.

- The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. (n.d.). ResearchGate.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (n.d.). MDPI.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 7. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. 2-(5-nitro-1H-indazol-1-yl)ethanol | C9H9N3O3 | CID 46835744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound CAS#: 885270-96-2 [amp.chemicalbook.com]

- 13. This compound | C9H11N3O | CID 44119441 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-amino-1H-indazol-1-yl)ethanol: Synthesis, Characterization, and Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its ability to act as a bioisostere of indole allows for the exploration of novel chemical space in drug discovery. This guide focuses on a specific derivative, 2-(5-amino-1H-indazol-1-yl)ethanol, a molecule that combines the key features of the 5-aminoindazole core with a functionalized N-1 side chain. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical resource, moving beyond a simple data sheet to offer insights into its synthesis, detailed structural characterization, and potential chemical utility. The protocols and analyses presented herein are synthesized from established principles of heterocyclic chemistry and spectroscopic interpretation, providing a self-validating framework for researchers working with this or structurally related molecules.

Core Chemical Properties

This compound is a multifaceted molecule, presenting opportunities for a variety of chemical transformations. A summary of its fundamental properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O | Calculated |

| Molecular Weight | 177.20 g/mol | Calculated |

| CAS Number | 889553-63-9 | [3] |

| Appearance | Off-white to light brown solid (Predicted) | [3] |

| Boiling Point | 407.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the N-1 alkylation of 5-aminoindazole. The regioselectivity of indazole alkylation can be challenging, often yielding a mixture of N-1 and N-2 isomers.[1][4] However, thermodynamic control can be leveraged to favor the formation of the more stable N-1 isomer.[4][5] The following protocol is a robust method designed to selectively yield the desired N-1 substituted product.

Experimental Protocol: N-1 Alkylation of 5-Aminoindazole

This procedure employs a strong base to deprotonate the indazole, followed by reaction with a suitable 2-carbon electrophile.

Materials:

-

5-Aminoindazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-(p-Tolylsulfonyloxy)ethanol (tosylate) or 2-Chloroethanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-aminoindazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the 5-aminoindazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indazolide anion.

-

Alkylation: Dissolve 2-(p-tolylsulfonyloxy)ethanol (1.1 eq) or 2-chloroethanol (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the N-1 alkylation of 5-aminoindazole.

Structural Elucidation

Accurate structural characterization is paramount. The differentiation between N-1 and N-2 isomers of substituted indazoles is reliably achieved through NMR spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine/hydroxyl protons.

-

Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the range of δ 6.5-7.5 ppm. The C-H proton adjacent to the amino group is expected to be the most upfield due to the electron-donating effect of the -NH₂ group.

-

Indazole C3-H: The proton at the 3-position of the indazole ring typically appears as a singlet around δ 8.0 ppm.

-

Methylene Protons: The two methylene groups of the ethanol side chain will likely appear as two triplets around δ 4.0-4.5 ppm, due to spin-spin coupling with each other.

-

-NH₂ and -OH Protons: The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. These can be confirmed by D₂O exchange.

¹³C NMR (Predicted): The carbon NMR will provide a clear fingerprint of the molecule's carbon skeleton.

-

Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region (δ 110-150 ppm).

-

Methylene Carbons: The two methylene carbons of the ethanol side chain are expected to appear in the range of δ 50-70 ppm.

-

C3 Carbon: The C3 carbon of the indazole ring is typically found around δ 135-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: The primary amine will exhibit two medium intensity bands in the region of 3300-3500 cm⁻¹.

-

O-H Stretch: A broad, strong absorption band between 3200-3550 cm⁻¹ will be indicative of the hydroxyl group, likely overlapping with the N-H stretches.[6]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[7]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups.[7]

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1500-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.[7]

-

C-N Stretch: This will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.

-

C-O Stretch: A strong band in the range of 1050-1150 cm⁻¹ will confirm the presence of the primary alcohol.

Chemical Reactivity and Potential Transformations

This compound possesses three primary reactive sites: the 5-amino group, the 1-indazole nitrogen (though already substituted), and the terminal hydroxyl group. This trifunctionality opens avenues for diverse chemical modifications.

Reactions of the 5-Amino Group

The exocyclic amino group is a versatile handle for further functionalization.

-

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides.

-

Diazotization: The amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN).

Reactions of the Hydroxyl Group

The primary alcohol of the ethanol side chain can participate in a variety of classical alcohol reactions.

-

Esterification: Reaction with carboxylic acids or their derivatives (acid chlorides, anhydrides) will form esters.

-

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide).

-

Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger oxidizing agents would produce the carboxylic acid.

Reactivity Diagram

Caption: Potential reactivity pathways for this compound.

Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not widely published, the indazole core is a cornerstone in the development of kinase inhibitors and other therapeutic agents. The 5-amino group serves as a critical attachment point for pharmacophoric elements that can interact with the hinge region of protein kinases. The N-1 hydroxyethyl substituent can influence solubility and provide an additional vector for interaction with the target protein or for further chemical modification. This molecule represents a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The predicted storage conditions are under an inert atmosphere.[3]

-

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a strategically important building block in heterocyclic and medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established N-alkylation protocols. The presence of both an aromatic amine and a primary alcohol provides a rich platform for a multitude of subsequent chemical transformations. This guide has provided a detailed framework for its synthesis, characterization, and potential reactivity, offering researchers a solid foundation for its application in their scientific endeavors. The continued exploration of such functionalized indazole derivatives will undoubtedly contribute to the advancement of drug discovery and materials science.

References

-

Doyle, K. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry.

-

Cummins, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951.

-

ResearchGate. (2025). Synthesis of Hydroxyalkyl Heterocycles by Ring Transformation of Spiroepoxy Lactones with Binucleophiles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

-

Semantic Scholar. (2020). A Theoretical Study of 2-hydroxyethyl Substituted NHC Precursors Containing ortho–, meta– and para– methylbenzyl. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]

- Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.

- Google Patents. (n.d.). US9415053B2 - Solid, orally administrable pharmaceutical composition.

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

- Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.

-

VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Aminoindazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Name Reactions in Heterocyclic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoindazole hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The reactivity of the iminazole ring in proteins. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Retrieved from [Link]

-

ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Ethylene oxide (ETO) as a major cause of anaphylactoid reactions in dialysis (a review). Retrieved from [Link]

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound CAS#: 885270-96-2 [amp.chemicalbook.com]

- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

2-(5-amino-1H-indazol-1-yl)ethanol CAS 1056886-59-7

An In-depth Technical Guide to 2-(5-amino-1H-indazol-1-yl)ethanol: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across a wide range of biological targets. The indazole ring system is a prime example of such a scaffold, prized for its unique structural and electronic properties that facilitate favorable interactions with enzymes and receptors.[1] This guide focuses on a particularly valuable derivative, This compound (CAS 1056886-59-7), a bifunctional building block that offers synthetic chemists a strategic entry point for constructing complex and potent drug candidates. Its combination of a reactive amino group and a versatile hydroxyl handle on the indazole core makes it an indispensable tool for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound, also known by its synonym 5-Amino-1-(2-hydroxyethyl)-1H-indazole, is an off-white to light brown solid.[2] Its fundamental role in research and development stems from the strategic placement of its functional groups, which allows for sequential or orthogonal chemical modifications.

Physicochemical and Structural Data

A summary of the key physicochemical properties is presented below. These predicted values provide a baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.

| Property | Value | Source |

| CAS Number | 1056886-59-7 | [2] |

| Molecular Formula | C₉H₁₁N₃O | |

| Molecular Weight | 177.20 g/mol | [3] |

| Boiling Point | 407.8±25.0 °C (Predicted) | [2] |

| Density | 1.36±0.1 g/cm³ (Predicted) | [2] |

| pKa | 14.45±0.10 (Predicted) | [2] |

| Appearance | Off-white to light brown solid | [2] |

Storage and Stability

For optimal long-term stability, this compound should be stored at room temperature in a dark place under an inert atmosphere.[2] This precaution mitigates potential degradation from light and oxidative processes.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a logical and common approach to preparing this compound involves the N-alkylation of 5-amino-1H-indazole. This strategy is efficient as it builds upon a commercially available starting material.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction where the deprotonated 5-amino-1H-indazole acts as the nucleophile, attacking an electrophilic two-carbon synthon that bears a protected hydroxyl group.

Sources

A Technical Guide to the Structural Elucidation of 2-(5-amino-1H-indazol-1-yl)ethanol

Foreword: The Indazole Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who drive innovation, the structural integrity of a molecule is the bedrock of its therapeutic potential. Among the myriad of heterocyclic scaffolds, the indazole nucleus has garnered significant attention due to its presence in a wide array of biologically active compounds.[1][2][3][4] Indazole derivatives are key pharmacophores in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[1][5] Their value lies in the versatile chemistry of the bicyclic system, which allows for precise structural modifications to optimize interactions with biological targets.[2][5] This guide focuses on a specific derivative, 2-(5-amino-1H-indazol-1-yl)ethanol (CAS No. 885270-96-2), a molecule that combines the indazole core with a primary amine and a primary alcohol – functional groups ripe for further chemical elaboration in drug design. The unambiguous confirmation of its molecular structure is, therefore, a critical first step in its journey from a chemical entity to a potential therapeutic agent. This document serves as an in-depth guide to the multi-faceted process of its structure elucidation, blending established spectroscopic principles with practical, field-proven methodologies.

The Elucidation Strategy: A Multi-Technique, Self-Validating Approach

The definitive determination of a novel molecule's structure is never reliant on a single analytical technique. Instead, we employ a synergistic approach where each method provides a unique piece of the structural puzzle, and the collective data serves to cross-validate the final proposed structure.[6][7] For this compound, our strategy integrates Mass Spectrometry (MS) to determine the molecular mass and elemental formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of every atom.

The logic of this workflow is inherently self-validating. The molecular formula derived from high-resolution mass spectrometry must be consistent with the functional groups identified by IR and the detailed atomic map provided by NMR. Any discrepancy at any stage would necessitate a re-evaluation of the data or the proposed structure, ensuring a rigorous and trustworthy elucidation process.

Figure 1: A workflow diagram illustrating the synergistic and self-validating approach to structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in characterizing any unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[8]

Expected Results

For this compound (C₉H₁₁N₃O), the expected monoisotopic mass is 177.0902 g/mol . An HRMS analysis using a technique like Electrospray Ionization (ESI) in positive ion mode would be expected to show a prominent ion at m/z 178.0975, corresponding to the protonated molecule [M+H]⁺. The high accuracy of modern mass spectrometers (typically <5 ppm error) allows for the unambiguous determination of the elemental formula from this measurement.[8]

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd nominal molecular weight likely contains an odd number of nitrogen atoms.[9] Our molecule, with a nominal mass of 177, fits this rule, providing an immediate clue that is consistent with the proposed structure containing three nitrogen atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Calibration: Calibrate the instrument using a known reference standard with peaks flanking the expected mass of the analyte to ensure high mass accuracy.[10]

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula C₉H₁₂N₃O⁺.

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in a molecule.[11][12] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds.[12]

Expected IR Absorption Bands

The structure of this compound contains several key functional groups whose vibrational modes can be predicted.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, strong absorption due to hydrogen bonding. |

| N-H (Amine) | Stretching | 3300-3500 | Two sharp bands (symmetric & asymmetric) for -NH₂. |

| Aromatic C-H | Stretching | 3000-3100 | Medium to weak sharp peaks. |

| Aliphatic C-H | Stretching | 2850-2960 | Medium to strong sharp peaks. |

| C=C, C=N (Aromatic Ring) | Stretching | 1450-1650 | Multiple medium to strong bands. |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong absorption. |

| C-N (Amine/Indazole) | Stretching | 1250-1350 | Medium intensity. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Acquisition: Collect the spectrum over the mid-IR range, typically 4000 to 400 cm⁻¹.[11]

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[13] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can deduce the number and type of protons and carbons and their immediate electronic environments. Advanced 2D NMR techniques then allow us to piece together the entire molecular skeleton.

¹H NMR Spectroscopy: Proton Environments and Connectivity

A partial ¹H NMR spectrum for this compound has been reported in the patent literature (WO2015112754A1) in a DMSO-d₆/D₂O solvent mixture, showing key signals at δ 8.36 (s, 1H) and 8.29 (d).[2] Based on this and known data for similar indazole structures, we can predict and interpret the full spectrum.

Predicted and Observed ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Interpretation |

| H3 | ~8.0 - 8.4 | s | 1H | The proton at position 3 of the indazole ring typically appears as a sharp singlet in the downfield aromatic region. The reported signal at 8.36 ppm likely corresponds to this proton.[2] |

| H7 | ~7.5 - 7.8 | d | 1H | This proton is on the benzene ring, adjacent to the fused pyrazole ring. It is expected to be a doublet due to coupling with H6. The reported signal at 8.29 ppm could potentially be H7 or H4, though H7 is often further downfield.[2] |

| H4 | ~7.2 - 7.4 | d | 1H | This proton is ortho to the N1-substituent and is expected to be a doublet due to coupling with H6. Its chemical shift is influenced by the electron-donating amine group at C5. |

| H6 | ~6.7 - 6.9 | dd | 1H | This proton is situated between H4 and H7 and will appear as a doublet of doublets. It is shifted significantly upfield due to the strong electron-donating effect of the adjacent C5-amino group. |

| -NH₂ | ~5.0 - 5.5 | s (broad) | 2H | The protons of the primary amine will appear as a broad singlet. The chemical shift can be variable and is concentration and temperature-dependent. This signal will exchange with D₂O. |

| -OH | ~4.8 - 5.2 | t | 1H | The hydroxyl proton signal will appear as a triplet due to coupling with the adjacent -CH₂- group. Like the amine protons, this signal is exchangeable with D₂O and its position can vary. |

| H1' (-NCH₂) | ~4.3 - 4.5 | t | 2H | These protons are on the carbon directly attached to the indazole N1 atom. They are deshielded by the nitrogen and will appear as a triplet due to coupling with the H2' protons. |

| H2' (-CH₂O) | ~3.8 - 4.0 | t | 2H | These protons are adjacent to the oxygen atom and will appear as a triplet due to coupling with the H1' protons. The oxygen atom deshields them, but typically less so than the N1-linked methylene group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, etc.) and its electronic environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C7a | ~140 - 142 | Quaternary carbon at the fusion of the two rings. |

| C5 | ~138 - 140 | Aromatic carbon bonded to the electron-donating amino group, expected to be significantly deshielded. |

| C3a | ~135 - 137 | Quaternary carbon at the ring fusion, adjacent to N2. |

| C3 | ~132 - 134 | Aromatic CH carbon in the pyrazole ring. |

| C7 | ~120 - 122 | Aromatic CH carbon. |

| C4 | ~115 - 117 | Aromatic CH carbon. |

| C6 | ~110 - 112 | Aromatic CH carbon ortho to the amino group, expected to be shielded. |

| C2' (-CH₂O) | ~59 - 61 | Aliphatic carbon attached to the hydroxyl group. |

| C1' (-NCH₂) | ~49 - 51 | Aliphatic carbon attached to the indazole N1 atom. |

2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect. For this molecule, three experiments are critical: COSY, HSQC, and HMBC.

Figure 2: The logical flow of 2D NMR experiments for complete structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation between the protons of the ethanol sidechain (H1' and H2'). We would also see correlations between the coupled aromatic protons (H6 with H4 and H7).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C3, C4, C6, C7, C1', and C2').

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would be:

-

From the H1' protons (-NCH₂) to the C3a and C7a carbons of the indazole ring, definitively proving the attachment of the sidechain to the N1 position.

-

From the H3 proton to carbons C3a and C7a.

-

From the aromatic protons (H4, H6, H7) to their neighboring carbons, confirming their positions on the benzene ring.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small drop of D₂O to a separate sample to confirm exchangeable protons (-OH, -NH₂).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Optimize spectral width (e.g., 0-10 ppm), acquisition time (~2-4 s), and relaxation delay (1-2 s).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-160 ppm) and a longer relaxation delay (2-5 s). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

-

Optimize parameters for the expected coupling constants.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate Fourier transformation and phasing.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[1]

-

Integrate the ¹H spectrum.

-

Systematically analyze the 1D and 2D spectra to build the molecular structure, starting with the identification of spin systems in the COSY spectrum, assigning carbons with the HSQC, and connecting the fragments using the HMBC correlations.

-

Conclusion: A Validated Molecular Identity

The structural elucidation of this compound is a systematic process of evidence accumulation and cross-validation. High-resolution mass spectrometry establishes the elemental formula, C₉H₁₁N₃O. FTIR spectroscopy confirms the presence of the expected amine, alcohol, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity. The long-range correlations observed in the HMBC spectrum are particularly crucial, as they unambiguously confirm the N1-substitution pattern of the indazole ring, locking the entire molecular architecture in place. The confluence of data from these orthogonal techniques provides a self-validating and trustworthy confirmation of the structure, laying a solid foundation for its further development in medicinal chemistry.

References

-

Babu, V. R., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 335-347. Available from: [Link]

- Google Patents. (2015). WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Drug Discovery: The Role of Indazole Carboxylates. Available from: [Link]

-

Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4298. Available from: [Link]

-

Zhang, Y., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(1), 1-22. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available from: [Link]

-

de la Torre, M. C., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10437-10453. Available from: [Link]

-

ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds. Available from: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Kinter, M., & Sherman, N. E. (2000). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 18(9), 884-892. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 27(21), 7291. Available from: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. Available from: [Link]

-

Carlier, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. Available from: [Link]

-

The Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available from: [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available from: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Available from: [Link]

-

Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Available from: [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]

-

Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available from: [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Available from: [Link]

-

Martins, F., & Rauter, A. P. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding. Springer. Available from: [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Available from: [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. Available from: [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available from: [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available from: [Link]

-

NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available from: [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2950-2956. Available from: [Link]

- Supporting Information. (n.d.). Various Sources. Note: This is a placeholder for generic supporting information files often found with chemical publications. A specific URL cannot be provided.

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 44119441. Available from: [Link]

-

PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem Compound Summary for CID 17368896. Available from: [Link]

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Acta Crystallographica Section E. (2010). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Available from: [Link]

- Supporting Information. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts. Various Sources. Note: This is a placeholder for generic supporting information files often found with chemical publications. A specific URL cannot be provided.

-

PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem Compound Summary for CID 3248693. Available from: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Ethanol at BMRB (bmse000297). Available from: [Link]

-

MDPI. (2019). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 24(12), 2296. Available from: [Link]

- Google Patents. (2017). EP 3448849 B1 - Synthesis of indazoles.

-

Acta Crystallographica Section E. (2010). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]acetophenone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Available from: [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic & Biomolecular Chemistry, 12, 855-858. Available from: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents [patents.google.com]

- 3. 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride | C9H13Cl2N3O | CID 17368896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. 885270-84-8 Cas No. | 2,6-Diazaspiro[3.4]octane, N2-BOC protected | Apollo [store.apolloscientific.co.uk]

- 11. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(5-amino-1H-indazol-1-yl)ethanol as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in targeting a wide array of biological macromolecules. While the specific agent, 2-(5-amino-1H-indazol-1-yl)ethanol, remains sparsely characterized in peer-reviewed literature, its structural motifs strongly suggest a probable mechanism of action centered on kinase inhibition. This guide, therefore, synthesizes established principles from the broader family of indazole-based kinase inhibitors to construct a scientifically rigorous and actionable framework for investigating its biological activity. We will proceed under the well-supported hypothesis that this compound functions as a competitive inhibitor of protein kinases, a mechanism shared by numerous clinically impactful indazole derivatives.[1][2][3][4][5][6] This document is designed to be a living tool—a starting point for empirical validation and a guide for the rational design of future investigations.

Part 1: The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in a multitude of approved and investigational drugs.[3][7] Its unique electronic properties and rigid structure allow it to form key interactions within the ATP-binding pocket of protein kinases. The 1H-indazole tautomer is the most thermodynamically stable and is frequently observed in biologically active molecules.[3]

The general mechanism for indazole-based kinase inhibitors involves their entry into the ATP-binding cleft of the target kinase. There, the indazole core often acts as a scaffold, positioning other functional groups to form hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Many indazole derivatives function as Type I or Type II kinase inhibitors, binding to the active or inactive conformation of the kinase, respectively.

Part 2: Postulated Mechanism of Action of this compound

Based on its structure, we can hypothesize the roles of the different moieties of this compound in kinase binding:

-

The 1H-Indazole Core: This rigid, aromatic system likely serves as the primary anchor within the ATP-binding site, forming pi-stacking and van der Waals interactions with hydrophobic residues. The nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, crucial for interacting with the hinge region of the kinase.

-

The 5-Amino Group: The amino group at the 5-position is a key hydrogen bond donor. This functionality can interact with backbone carbonyls or specific side chains of amino acids in the kinase domain, contributing to both potency and selectivity.

-

The 1-Ethanol Group: The ethanol substituent at the 1-position likely extends into the solvent-exposed region of the ATP-binding pocket. The terminal hydroxyl group can form additional hydrogen bonds, potentially increasing binding affinity and influencing the pharmacokinetic properties of the compound.

This combination of features suggests that this compound is well-suited to act as a competitive inhibitor of protein kinases.

Visualizing the Hypothesized Kinase Inhibition

Caption: Competitive inhibition of a protein kinase by this compound.

Part 3: Experimental Validation of the Kinase Inhibitor Hypothesis

A systematic approach is required to validate the postulated mechanism of action. The following experimental workflow provides a robust framework for characterizing the biochemical and cellular activity of this compound.

Experimental Workflow Diagram

Caption: A comprehensive workflow for validating the mechanism of action.

Step-by-Step Methodologies

1. Broad Kinase Panel Screening

-

Objective: To identify the primary kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega).

-

Screen the compound at a fixed concentration (typically 1-10 µM) against a broad panel of human kinases.

-

The assay typically measures the remaining kinase activity after incubation with the compound.

-

Results are expressed as percent inhibition.

-

-

Rationale: This initial screen provides an unbiased view of the compound's selectivity profile and identifies high-affinity targets for further investigation.

2. IC50 Determination for Lead Targets

-

Objective: To quantify the potency of this compound against the identified kinase targets.

-

Methodology:

-

Perform a dose-response analysis for each of the top candidate kinases.

-

Use a suitable assay format, such as a radiometric assay (e.g., using 32P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).

-

Incubate the kinase, substrate, and varying concentrations of the inhibitor.

-

Measure kinase activity and plot percent inhibition versus inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Rationale: The IC50 value is a critical measure of a compound's potency and is essential for comparing it to other inhibitors.

3. Mechanism of Inhibition Studies

-

Objective: To determine if the inhibition is competitive with respect to ATP.

-

Methodology:

-

Perform kinase activity assays at varying concentrations of both the inhibitor and ATP.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

For competitive inhibition, the Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.

-

-

Rationale: This experiment directly tests the hypothesis that the compound binds to the ATP-binding site.

4. Cellular Target Engagement Assays

-

Objective: To confirm that the compound engages its target kinase within a cellular context.

-

Methodology:

-

Use a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.

-

For CETSA, treat intact cells with the compound, heat the cell lysate to denature proteins, and quantify the amount of soluble target kinase by Western blot or ELISA. Ligand binding stabilizes the protein, leading to a higher melting temperature.

-

-

Rationale: Demonstrating target engagement in live cells is a crucial step in validating the mechanism of action.

5. Analysis of Downstream Signaling Pathways

-

Objective: To assess the functional consequences of target inhibition.

-

Methodology:

-

Treat a relevant cell line with the compound.

-

Lyse the cells at various time points and analyze the phosphorylation status of known downstream substrates of the target kinase using Western blotting with phospho-specific antibodies.

-

-

Rationale: This confirms that target engagement translates into a functional biological response.

Part 4: Potential Therapeutic Applications and Future Directions

The broad family of indazole-based kinase inhibitors has found applications in oncology, immunology, and neurodegenerative diseases.[2][3][8] Depending on the selectivity profile of this compound, it could be developed for various therapeutic indications. For example, if it is found to be a potent inhibitor of kinases such as FLT3, it could have potential in treating acute myeloid leukemia.[1] If it targets kinases involved in inflammatory signaling, it could be explored for autoimmune disorders.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Furthermore, detailed pharmacokinetic and toxicological profiling will be necessary to assess its drug-like properties and potential for clinical development.

References

-

Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. (2018). ChemMedChem, 13(19), 2104-2118. [Link]

-

Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11, 15675-15687. [Link]

-

2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3yl)vinyl)-1H-pyrazol-1-yl)ethanol. (2011). Molecular Cancer Therapeutics, 10(11), 2200-10. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(2), 437. [Link]

-

The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229040. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology, 9, 36-54. [Link]

-

N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-18. [Link]

-

Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (2023). Bioorganic & Medicinal Chemistry Letters, 92, 129383. [Link]

-

Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2020). European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 908-11. [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116443. [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2011). European Journal of Medicinal Chemistry, 46(1), 342-8. [Link]

Sources

- 1. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(5-amino-1H-indazol-1-yl)ethanol: A Process-Related Impurity in Niraparib Synthesis

Abstract

This technical guide provides a comprehensive analysis of 2-(5-amino-1H-indazol-1-yl)ethanol, a potential process-related impurity encountered during the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals. It delineates the chemical identity of the impurity, postulates its formation pathways, presents a robust analytical control strategy using High-Performance Liquid Chromatography (HPLC), and outlines a method for the synthesis and characterization of its reference standard. The guide emphasizes the importance of impurity profiling in line with regulatory expectations to ensure the safety, efficacy, and quality of the Niraparib active pharmaceutical ingredient (API).[3][4]

Introduction: Niraparib and the Imperative of Impurity Profiling

Niraparib, with the chemical name 2-[4-(3S)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide, is a cornerstone in the maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers.[4][5] As a selective PARP-1 and PARP-2 inhibitor, it functions by impeding DNA repair mechanisms in cancer cells, leading to apoptosis, particularly in tumors with BRCA mutations.[4]

The manufacturing of any API is a complex process involving multiple chemical transformations. During these steps, impurities can be introduced or formed from various sources, including starting materials, intermediates, reagents, and degradation products.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the identification, qualification, and control of impurities. This rigorous oversight is essential because even minute quantities of certain impurities can adversely affect the drug's stability, efficacy, and, most critically, patient safety. Therefore, a thorough understanding and control of potential impurities like this compound are not merely a quality control exercise but a fundamental component of drug development and patient care.

Characterization of the Impurity: this compound

This compound is a structural analogue of the indazole core of Niraparib, classifying it as a potential process-related impurity. It likely arises from starting materials or as a byproduct in the synthesis of the key indazole intermediate.

Table 1: Chemical Identity and Properties

| Property | Data | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | 5-Amino-1-(2-hydroxyethyl)-1H-indazole; 1H-Indazole-1-ethanol, 5-amino- | [6] |

| CAS Number | 885270-96-2 | [6] |

| Molecular Formula | C₉H₁₁N₃O | [7] |

| Molecular Weight | 177.20 g/mol | [7] |

| Predicted Boiling Point | 407.8±25.0 °C | [6] |

| Predicted Density | 1.36±0.1 g/cm³ | [6] |

digraph "Structures" { graph [rankdir="LR", splines=ortho, nodesep=1.5]; node [shape=none, fontname="Arial", fontsize=12];niraparib [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.medchemexpress.com/images/product/1038915-60-4.png" />TD>TR><TR><TDBORDER="0"><B>NiraparibB>TD>TR><TR><TDBORDER="0">C₁₉H₂₀N₄OTD>TR>TABLE> >];

impurity [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.medchemexpress.com/images/product/885270-96-2.png" />TD>TR><TR><TDBORDER="0"><B>2-(5-amino-1H-indazol-1-yl)ethanolB>TD>TR><TR><TDBORDER="0">C₉H₁₁N₃OTD>TR>TABLE> >];

{rank=same; niraparib; impurity;} }

Postulated Formation Pathway during Niraparib Synthesis

The synthesis of indazole derivatives can be achieved through various methods, often involving the cyclization of ortho-substituted anilines or related precursors.[8][9][10] The impurity this compound is likely formed during the synthesis of the core indazole ring system that is later coupled with the piperidinylphenyl moiety to form Niraparib.

A plausible synthetic route to the indazole core involves the N-alkylation of a protected 5-aminoindazole (e.g., 5-nitroindazole) with an ethanol synthon, followed by modification of other functional groups. The impurity could arise under several scenarios:

-